

TIK-301 Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735 or β-methyl-6-chloromelatonin, is a potent and selective agonist for the melatonin receptors MT1 and MT2.[1] It has been investigated for its therapeutic potential in treating insomnia and other circadian rhythm sleep disorders.[1] Developed initially by Eli Lilly and Company, it has undergone Phase II clinical trials.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of **TIK-301**, its pharmacological profile, and the experimental methodologies used in its evaluation.

Core Compound Profile



| Property | Value | Reference |
|---------------------|----------------------------------------------------------------------------------------|-----------|
| IUPAC Name | N-[(2R)-(6-Chloro-5-methoxy- 1H-indol-3-yl)propyl]acetamide | [1] |
| Synonyms | LY-156735, PD-6735, Beta- methyl-6-chloromelatonin | [1] |
| Molecular Formula | C14H17CIN2O2 | [1] |
| Molar Mass | 280.75 g/mol | [1] |
| Mechanism of Action | MT1 and MT2 receptor echanism of Action agonist; 5-HT2B and 5-HT2C receptor antagonist | |

Structure-Activity Relationship (SAR) of TIK-301 and Related Analogs

The chemical structure of **TIK-301** is a derivative of melatonin, featuring a chlorine atom at the 6-position of the indole ring and a methyl group on the propylamine side chain. These modifications significantly influence its pharmacological properties compared to the endogenous hormone melatonin.

Key Structural Features and Their Impact on Activity:

- 6-Chloro Substitution: The presence of a chlorine atom at the 6-position of the indole ring is a
 hallmark of TIK-301. This modification is associated with increased metabolic stability,
 leading to a longer half-life compared to melatonin.[1] Furthermore, 6-chlorinated melatonin
 derivatives, including TIK-301, exhibit a slight preferential binding to the MT2 receptor over
 the MT1 receptor.[1]
- β-Methyl Group: The methyl group on the propylamine side chain also contributes to the molecule's overall activity and pharmacokinetic profile.
- 5-Methoxy Group: As with melatonin, the 5-methoxy group on the indole ring is crucial for high-affinity binding to melatonin receptors.



 N-Acetyl Group: The N-acetyl group on the side chain is also a critical determinant for agonist activity at melatonin receptors.

Quantitative SAR Data

The following table summarizes the available quantitative data for **TIK-301** and related compounds, illustrating the impact of structural modifications on receptor binding affinity and functional activity.

| Compoun d | R1 (Position 6) | R2 (Side Chain) | MT1 Ki (pM) | MT2 Ki (pM) | MT1/MT2 Ratio | EC50 (nM) |
|---------------------------|-----------------------|------------------------|----------------|----------------|------------------|--------------|
| Melatonin | Н | Ethyl | ~80 | ~40 | 2 | 0.063 |
| TIK-301 | Cl | β- Methylprop yl | 81 | 42 | 1.9 | 0.0479 |
| 6- Chloromela tonin | Cl | Ethyl | - | - | - | - |

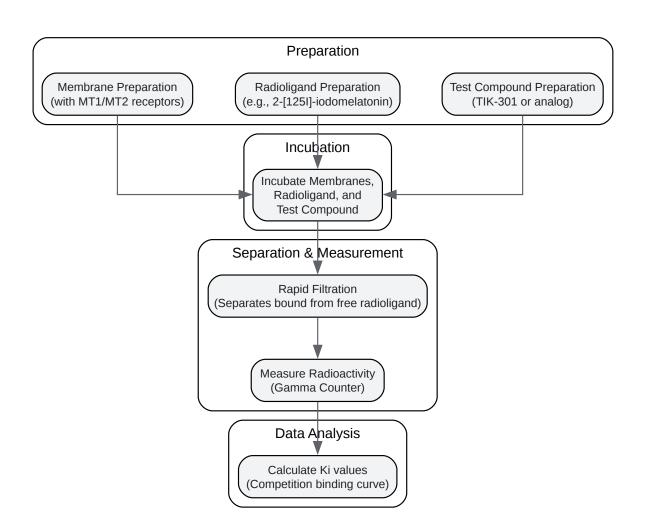
Data for 6-Chloromelatonin's specific Ki and EC50 values were not available in the provided search results, though it is established as a potent melatonin agonist.[2][3]

Signaling Pathways and Experimental Workflows Melatonin Receptor Signaling Pathway

TIK-301, as a melatonin receptor agonist, primarily acts on the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that ultimately leads to the regulation of circadian rhythms and sleep.







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- To cite this document: BenchChem. [TIK-301 Structure-Activity Relationship Studies: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1675577#tik-301-structure-activity-relationship-studies]

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